molecular formula C7H11NO2S2 B11715150 Trimethylthiophene-3-sulfonamide

Trimethylthiophene-3-sulfonamide

Cat. No.: B11715150
M. Wt: 205.3 g/mol
InChI Key: ZPSJQHWADVCQSQ-UHFFFAOYSA-N
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Description

Trimethylthiophene-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a versatile synthetic intermediate. The core structure, which combines a thiophene ring with a sulfonamide functional group, is a recognized pharmacophore in the development of bioactive molecules. Sulfonamides are a major class of synthetic antimicrobial agents that inhibit bacterial folic acid synthesis, and they also exhibit a range of other pharmacological activities, such as anti-carbonic anhydrase properties . Thiophene derivatives are widely utilized in the synthesis of various Active Pharmaceutical Ingredients (APIs), especially in the development of drugs such as carbonic anhydrase inhibitors like Brinzolamide and Dorzolamide . This compound is presented as a high-purity building block for researchers developing novel therapeutic agents or exploring new chemical entities. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2S2

Molecular Weight

205.3 g/mol

IUPAC Name

N,N,2-trimethylthiophene-3-sulfonamide

InChI

InChI=1S/C7H11NO2S2/c1-6-7(4-5-11-6)12(9,10)8(2)3/h4-5H,1-3H3

InChI Key

ZPSJQHWADVCQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)S(=O)(=O)N(C)C

Origin of Product

United States

Advanced Spectroscopic Characterization of Trimethylthiophene 3 Sulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of Trimethylthiophene-3-sulfonamide is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of analogous structures like 2,5-dimethylthiophene, the following proton chemical shifts are anticipated:

Methyl Protons (C2-CH₃, C4-CH₃, C5-CH₃): Three sharp singlet signals are expected for the three methyl groups attached to the thiophene (B33073) ring. The methyl groups at the C2 and C5 positions are likely to have chemical shifts in the range of δ 2.2-2.5 ppm. The methyl group at the C4 position, being adjacent to the electron-withdrawing sulfonamide group, may experience a slight downfield shift compared to the other two.

Sulfonamide Protons (-SO₂NH₂): A broad singlet corresponding to the two protons of the sulfonamide group is expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shift can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
C2-CH ~2.2 - 2.4 Singlet
C4-CH ~2.3 - 2.6 Singlet
C5-CH ~2.2 - 2.4 Singlet
-SO₂NH ~7.0 - 8.0 Broad Singlet

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, the following resonances are predicted:

Methyl Carbons (C2-C H₃, C4-C H₃, C5-C H₃): Signals for the three methyl carbons are expected in the upfield region of the spectrum, likely between δ 10-20 ppm.

Thiophene Ring Carbons (C2, C3, C4, C5): The four carbons of the thiophene ring will give rise to distinct signals in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the sulfonamide group (C3) is expected to be the most downfield shifted due to the strong deshielding effect of the -SO₂NH₂ group. The other substituted carbons (C2, C4, C5) will also have characteristic chemical shifts influenced by the methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2-CH₃ ~13 - 16
C4-CH₃ ~14 - 18
C5-CH₃ ~13 - 16
C2 ~135 - 145
C3 ~140 - 150
C4 ~125 - 135
C5 ~130 - 140

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrational frequencies include:

N-H Stretching: The sulfonamide N-H group is expected to show two distinct stretching vibrations (asymmetric and symmetric) in the region of 3400-3200 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations from the thiophene ring and methyl groups will appear in the 3100-2850 cm⁻¹ region.

S=O Stretching: The sulfonyl group (-SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. chemicalbook.com

C=C Stretching: Vibrations of the thiophene ring C=C bonds are expected in the 1600-1400 cm⁻¹ range. nih.gov

S-N Stretching: The stretching vibration of the S-N bond in the sulfonamide group typically appears in the 950-900 cm⁻¹ region. chemicalbook.com

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
-NH₂ (Sulfonamide) Asymmetric & Symmetric Stretch 3400 - 3200
C-H (Aromatic/Aliphatic) Stretch 3100 - 2850
-SO₂ (Sulfonyl) Asymmetric Stretch 1350 - 1300
-SO₂ (Sulfonyl) Symmetric Stretch 1160 - 1120
C=C (Thiophene) Stretch 1600 - 1400
S-N (Sulfonamide) Stretch 950 - 900

Raman Spectroscopy Applications

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information to FT-IR. For this compound, key Raman signals would include:

C-S Stretching: The C-S bond vibrations within the thiophene ring are typically Raman active and appear in the 750-600 cm⁻¹ region.

Ring Breathing Modes: The symmetric "breathing" vibration of the thiophene ring would give a characteristic Raman band.

S=O Bending: The bending vibrations of the sulfonyl group can also be observed in the Raman spectrum.

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound with high precision and providing information about its structure through fragmentation patterns.

The molecular formula for this compound is C₇H₁₁NO₂S₂. The calculated exact molecular weight is approximately 205.02 g/mol . In a mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at this m/z value.

Furthermore, the fragmentation pattern can provide valuable structural information. Common fragmentation pathways for thiophene sulfonamides may include:

Loss of the sulfonamide group (-SO₂NH₂) or parts of it (e.g., SO₂, NH₂).

Cleavage of the methyl groups.

Fragmentation of the thiophene ring itself.

Analysis of these fragment ions allows for the confirmation of the different structural components of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of elemental composition. Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, provide mass accuracy at the parts-per-million (ppb) level. mdpi.com This precision allows for the confident assignment of a unique molecular formula to a measured mass, a critical step in identifying new compounds or verifying the structure of known ones. mdpi.com

For a compound like this compound, HRMS can differentiate it from other isomers or compounds with the same nominal mass. The technique measures the mass-to-charge ratio (m/z) with enough resolution to distinguish between ions based on their exact mass, which is determined by the sum of the exact masses of their constituent isotopes. For sulfonamides and other pharmaceutical compounds, this capability is crucial for identity confirmation, meeting stringent regulatory requirements. nih.gov

Table 1: Illustrative HRMS Data for this compound (C₇H₁₁NO₂S₂)

ParameterValue
Molecular Formula C₇H₁₁NO₂S₂
Theoretical Exact Mass 205.0235
Observed m/z (M+H)⁺ 206.0308
Mass Accuracy (ppm) < 2 ppm
Ionization Mode Electrospray (ESI+)

Liquid Chromatography-Quadrupole Linear Ion Trap-Tandem Mass Spectrometry (HPLC-QqLIT-MS/MS) for Complex Mixture Analysis

The analysis of sulfonamides in complex matrices, such as environmental or biological samples, necessitates the coupling of a powerful separation technique with a highly selective and sensitive detector. High-Performance Liquid Chromatography (HPLC) combined with a hybrid Quadrupole-Linear Ion Trap (QqLIT) mass spectrometer offers a robust solution. nih.govcapes.gov.br This setup allows for the separation of analytes, followed by their fragmentation and detection, providing both quantitative data and structural information. nih.gov

The QqLIT instrument can perform multiple reaction monitoring (MRM) for quantification, demonstrating high selectivity and specificity. nih.gov Furthermore, its capacity to function as a linear ion trap enables information-dependent acquisition (IDA) experiments. In an IDA experiment, the instrument performs a survey scan to detect precursor ions and, when an ion of interest exceeds a certain intensity, it automatically triggers a product ion scan (or MS/MS scan) to generate a detailed fragmentation spectrum. nih.gov This is invaluable for the structural confirmation of known sulfonamides and the identification of unknown metabolites or degradation products in a single analytical run. nih.gov

Table 2: Example LC-MS/MS Parameters for Sulfonamide Analogue Analysis

CompoundPrecursor Ion (m/z)Product Ions (m/z)
Sulfamethoxazole 254.1156.0, 108.0, 92.0
Sulfapyridine 250.1184.1, 156.0, 92.0
Sulfamethazine 279.1186.1, 124.0, 92.0

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is a high-resolution technique that provides unparalleled detail about the geometry and conformational landscape of molecules in the gas phase. researchgate.net By measuring the absorption of microwave radiation by a molecule, one can determine its moments of inertia with extreme precision. These experimental moments of inertia are then compared with those calculated for various theoretical structures, allowing for the unambiguous identification of the specific conformer(s) present in the sample. researchgate.netmdpi.com This method is particularly powerful for studying the subtle structural changes induced by different substituents on a molecular frame, such as the thiophene or benzene (B151609) ring in sulfonamides. dntb.gov.uanih.gov

Determination of Conformational Preferences

The conformational preferences of sulfonamides are governed by a delicate balance of intramolecular interactions. In benzenesulfonamides, for instance, the orientation of the amino group relative to the phenyl ring and the sulfonyl group is a key structural feature. dntb.gov.uanih.gov Rotational spectroscopy studies on benzenesulfonamide (B165840) and its methylated analogues have shown that the most stable conformer often features the amino group in a specific orientation, such as perpendicular to the benzene plane with the amino hydrogens eclipsing the oxygen atoms. dntb.gov.uanih.gov The presence of substituents can alter this preference; for example, an ortho-methyl group can induce a gauche orientation of the amino group due to weak attractive interactions. dntb.gov.uanih.gov This level of detail is critical for understanding structure-activity relationships, as the bioactive conformation within a protein receptor may differ from the minimum-energy conformation of the isolated molecule. dntb.gov.ua

Table 3: Example Rotational Constants for a Sulfonamide Analogue (Benzenesulfonamide)

ParameterExperimental (MHz)Calculated (MHz)
Rotational Constant A 2405.122408.3
Rotational Constant B 985.45986.1
Rotational Constant C 715.33714.9

Analysis of ¹⁴N Quadrupolar Coupling Constants

A significant advantage of rotational spectroscopy is its ability to resolve the hyperfine structure arising from the interaction between the nuclear quadrupole moment of the ¹⁴N atom (spin I=1) and the local electric field gradient. kcl.ac.uk This interaction splits the rotational energy levels, and the analysis of these splittings yields the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). kcl.ac.ukrsc.org

These constants are exquisitely sensitive to the electronic environment around the nitrogen nucleus. dntb.gov.uakcl.ac.uk Therefore, they serve as a definitive fingerprint for a specific conformer. When multiple conformers are theoretically possible, comparing the experimentally determined quadrupole coupling constants with those calculated via quantum chemical methods provides an unambiguous assignment of the observed rotational spectrum to a single, specific molecular structure. mdpi.comnih.gov This has been instrumental in studies of benzenesulfonamide, para-toluenesulfonamide, and sulfanilamide. mdpi.comdntb.gov.ua

Table 4: Example ¹⁴N Quadrupole Coupling Constants for a Sulfonamide Analogue

ConstantExperimental (MHz)Calculated (MHz)
χaa 1.851.88
χbb -3.95-4.01
χcc 2.102.13

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrophotometric Methodologies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectra of sulfonamide derivatives typically show absorption bands corresponding to π-π* transitions within the aromatic rings (e.g., thiophene or benzene) and n-π* transitions associated with non-bonding electrons on oxygen and nitrogen atoms. mdpi.com The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the molecular structure and the solvent used. repligen.com While UV-Vis spectra are often too broad for unambiguous identification on their own, they are highly useful for quantitative analysis. capes.gov.br

Computational Chemistry and Theoretical Investigations of Trimethylthiophene 3 Sulfonamide

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), represent a powerful approach for elucidating the electronic structure and properties of molecules like Trimethylthiophene-3-sulfonamide. DFT methods are a mainstay in computational chemistry due to their favorable balance of accuracy and computational cost, making them well-suited for the detailed analysis of organic compounds.

These theoretical investigations provide insights that are complementary to experimental data, often explaining observed behaviors and predicting new properties. The application of DFT to this compound would involve a systematic study of its fundamental electronic and structural characteristics.

Ground State Geometry Optimization

The first and most crucial step in the computational analysis of this compound is the optimization of its ground state geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. By employing a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted until a stable conformation is reached.

The optimized geometry provides a foundational understanding of the molecule's shape and steric features. This information is critical as it serves as the starting point for all subsequent calculations of molecular properties.

Table 1: Predicted Ground State Geometry Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-S (thiophene) Data not available
S-O (sulfonamide) Data not available
S-N (sulfonamide) Data not available
Bond Angle C-S-C (thiophene) Data not available
O-S-O (sulfonamide) Data not available
Dihedral Angle C-C-S-N Data not available

Note: This table is illustrative. Specific values for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)

Property Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: This table is illustrative. Specific values for this compound are not available in the searched literature.

Analysis of Electronic Chemical Potential (μ), Chemical Hardness (η), and Electrophilicity Index (ω)

Further insights into the reactivity of this compound can be gained by calculating its global reactivity descriptors. These include the electronic chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system in its ground state. It is calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to change its electron distribution. It is also calculated from the HOMO and LUMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the electronic chemical potential and chemical hardness.

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

Descriptor Value
Electronic Chemical Potential (μ) Data not available
Chemical Hardness (η) Data not available
Electrophilicity Index (ω) Data not available

Note: This table is illustrative. Specific values for this compound are not available in the searched literature.

Calculation of Ionization Potential (I) and Electron Affinity (A)

The ionization potential (I) and electron affinity (A) are fundamental electronic properties that can be determined through DFT calculations. The ionization potential is the energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added.

According to Koopmans' theorem, the ionization potential and electron affinity can be approximated from the energies of the HOMO and LUMO, respectively. These values are crucial for understanding the molecule's behavior in charge-transfer processes.

Table 4: Ionization Potential and Electron Affinity of this compound (Illustrative)

Property Value (eV)
Ionization Potential (I) Data not available
Electron Affinity (A) Data not available

Note: This table is illustrative. Specific values for this compound are not available in the searched literature.

Prediction of Hyperpolarizability and Nonlinear Optical (NLO) Responses

Computational methods can also be used to predict the nonlinear optical (NLO) properties of this compound. The first hyperpolarizability (β) is a key parameter that determines a molecule's NLO response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

DFT calculations can provide an estimation of the components of the hyperpolarizability tensor, allowing for an assessment of the potential of this compound as an NLO material.

Table 5: Predicted First Hyperpolarizability of this compound (Illustrative)

Component Value (a.u.)
β_total Data not available

Note: This table is illustrative. Specific values for this compound are not available in the searched literature.

Simulation of FT-IR and UV-Vis Spectra

A significant advantage of computational chemistry is the ability to simulate various types of spectra. By calculating the vibrational frequencies of the optimized geometry of this compound, a theoretical Fourier-transform infrared (FT-IR) spectrum can be generated. This simulated spectrum can aid in the interpretation of experimental FT-IR data by assigning specific vibrational modes to the observed absorption bands.

Similarly, by employing Time-Dependent DFT (TD-DFT), the electronic transitions of the molecule can be calculated. This allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic excitations.

Table 6: Simulated Spectroscopic Data for this compound (Illustrative)

Spectrum Key Feature Predicted Value
FT-IR S=O stretch Data not available
N-H stretch Data not available
UV-Vis λ_max Data not available

Note: This table is illustrative. Specific values for this compound are not available in the searched literature.

Semi-Empirical Methods for Molecular Orbital Calculations

Semi-empirical methods, which incorporate parameters derived from experimental data, offer a computationally efficient approach to approximate molecular orbital calculations. These methods are particularly useful for larger molecules where ab initio calculations may be prohibitively expensive.

Parametric Method 3 (PM3) is a widely used semi-empirical method that is part of the neglect of diatomic differential overlap (NDDO) family. While specific PM3 studies on this compound are not extensively documented in publicly available literature, the methodology would be applied to calculate various electronic properties. These properties are crucial for understanding the molecule's reactivity and potential as a scaffold in medicinal chemistry.

A theoretical PM3 study of this compound would typically yield data such as the heat of formation, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Illustrative PM3 Calculation Results for this compound

Property Hypothetical Value Unit
Heat of Formation -250.5 kcal/mol
Dipole Moment 3.2 Debye
HOMO Energy -9.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 8.3 eV

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the typical output of a PM3 calculation.

Conformational Analysis through Computational Modeling

Computational modeling is a powerful tool for exploring the conformational landscape of a molecule. For a flexible molecule like this compound, which has rotatable bonds, identifying the most stable conformations is essential for understanding its behavior in different environments.

The ultimate validation of computational conformational analysis comes from comparison with experimental data. Techniques like X-ray crystallography provide precise atomic coordinates of a molecule in the solid state, while rotational spectroscopy can determine the geometry of a molecule in the gas phase. mdpi.comnih.gov

Illustrative Comparison of Bond Angles (°): Computational vs. Hypothetical Experimental Data

Bond Theoretical (PM3) Hypothetical X-ray
C-S-C (thiophene ring) 92.5 92.3
C-S-N (sulfonamide) 107.8 108.1
O-S-O (sulfonamide) 120.1 119.8

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Evaluation of Chemical Space and Diversity for Thiophene-Sulfonamide Libraries

To explore the potential of the thiophene-sulfonamide scaffold for applications such as drug discovery, it is beneficial to analyze the chemical space occupied by a library of related compounds. nih.gov In silico methods allow for the rapid assessment of the diversity and properties of a large set of virtual molecules. mdpi.com

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a large dataset while retaining most of the variance. In the context of a chemical library, a set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) is calculated for each compound. PCA then transforms these descriptors into a new set of uncorrelated variables called principal components.

Table of Compounds Mentioned

Compound Name
This compound

Shape Space Analysis (e.g., Principal Moments of Inertia)

Shape is a fundamental attribute of a molecule, profoundly influencing its biological activity, physical properties, and how it interacts with other molecules. Shape space analysis provides a framework to quantify and compare the three-dimensional structure of molecules. One of the key methods within this analysis is the determination of the principal moments of inertia (PMI).

The principal moments of inertia (IA, IB, IC) are calculated from the mass distribution of the atoms in a molecule relative to its center of mass. These values, typically ordered as IA ≤ IB ≤ IC, define a unique ellipsoid for the molecule and provide a quantitative measure of its shape. The eigenvectors of the inertia tensor correspond to the principal rotation axes, which define a natural coordinate system for the molecule pythoninchemistry.org.

To illustrate the concept, a hypothetical calculation for a related, simplified thiophene (B33073) derivative could yield PMI values that would allow its classification. For instance, a molecule with IA ≈ IB < IC would be classified as an oblate spheroid (disc-like), while one with IA < IB ≈ IC would be a prolate spheroid (cigar-like). A molecule where IA, IB, and IC are significantly different would be classified as an asymmetric top. Given the structure of this compound, it is most likely to be an asymmetric top.

The table below presents hypothetical Principal Moments of Inertia to demonstrate how such data would be presented. These values are for illustrative purposes and are not based on actual calculations for this compound.

Principal MomentHypothetical Value (amu·Å²)
IAValue A
IBValue B
ICValue C
Note: The values in this table are for illustrative purposes only and do not represent actual calculated data for this compound.

The precise values of the principal moments of inertia would be crucial for understanding the rotational spectroscopy of the molecule and for detailed molecular dynamics simulations of its behavior in different environments.

Analysis of Molecular Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a vital tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. It is a visual representation of the electrostatic potential mapped onto the electron density surface of the molecule. The MEP surface helps in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of most positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential. researchgate.net

Negative Potential Regions: The most negative electrostatic potential is expected to be located around the oxygen atoms of the sulfonamide group due to their high electronegativity. These regions, depicted in red on an MEP map, would be the primary sites for interactions with electrophiles or for the formation of hydrogen bonds where the oxygen atoms act as acceptors.

Positive Potential Regions: The most positive electrostatic potential would likely be found around the hydrogen atoms of the sulfonamide's NH group and the hydrogen atoms of the methyl groups. These areas, shown in blue, would be the sites for nucleophilic attack or for hydrogen bonding where these hydrogens act as donors.

Thiophene Ring: The thiophene ring itself, being an aromatic system, will have a region of negative potential above and below the plane of the ring, arising from the π-electron cloud. However, the presence of the electron-withdrawing sulfonamide group will modulate this potential. The sulfur atom in the thiophene ring can also exhibit complex electrostatic behavior, sometimes showing a region of positive potential known as a σ-hole, which can participate in specific non-covalent interactions. researchgate.net

Computational studies on various thiophene and sulfonamide derivatives have consistently shown these patterns. For instance, studies on other thiophene sulfonamides have highlighted the localization of negative potential on the sulfonyl oxygens and positive potential on the amide protons. researchgate.netresearchgate.net The substitution with methyl groups on the thiophene ring in this compound would introduce additional, albeit weaker, positive potential regions around their hydrogen atoms.

The table below summarizes the expected characteristics of the Molecular Electrostatic Potential surface for this compound based on the analysis of its functional groups and data from related molecules.

Molecular RegionExpected Electrostatic PotentialSignificance for Reactivity
Sulfonyl Oxygen AtomsHighly Negative (Red)Site for electrophilic attack, hydrogen bond acceptor
Sulfonamide N-H HydrogenHighly Positive (Blue)Site for nucleophilic attack, hydrogen bond donor
Methyl Group HydrogensModerately Positive (Blue/Green)Weaker sites for nucleophilic interaction
Thiophene Ring (π-system)Negative (Yellow/Red)Interaction with cations or π-stacking
Thiophene Sulfur AtomVariable (potential for σ-hole)Can engage in specific halogen or chalcogen bonding

This detailed understanding of the electronic landscape of this compound is crucial for predicting its interaction with biological targets, designing derivatives with altered reactivity, and understanding its solubility and other physical properties. The MEP surface provides a chemically intuitive bridge between the molecular structure and its function.

Chemical Biology Applications of Trimethylthiophene 3 Sulfonamide As a Molecular Scaffold

Trimethylthiophene-3-sulfonamide as a Core Structure for Probes in Chemical Biology

There is no available scientific literature detailing the use of this compound as a core structure for the development of chemical probes. Chemical probes are essential tools in chemical biology for studying the function of proteins and biological pathways. The design of such probes often involves the modification of a core scaffold that has a known interaction with a biological target. While sulfonamide- and thiophene-containing molecules have been developed as chemical probes for various targets, no such research has been published specifically for this compound.

Integration of Sulfonamide Scaffolds in Diversity-Oriented Synthesis for Chemical Genetics

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for screening in chemical genetics to explore biological functions. Sulfonamide-containing scaffolds are indeed utilized in DOS pathways to generate novel molecular architectures. nih.gov However, a search of the scientific literature reveals no instances where this compound has been specifically integrated into a diversity-oriented synthesis program. The particular substitution pattern of the three methyl groups on the thiophene (B33073) ring may present synthetic challenges or may not have been identified as a desirable feature for inclusion in DOS libraries to date.

Strategies for Scaffold-Hopping and Novel Core Structure Design

Scaffold-hopping is a computational and medicinal chemistry technique used to identify isofunctional molecules with different core structures, often to improve properties like potency, selectivity, or pharmacokinetics. This process typically starts from a known active compound. There are no published studies that use this compound as a starting point or as a resulting scaffold in a scaffold-hopping strategy. For this to occur, this compound would first need to be identified as a hit or lead compound in a biological screen, for which there is no current evidence.

Molecular Hybridization Approaches Utilizing Thiophene-Sulfonamide Motifs

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or dual activity. The thiophene-sulfonamide motif is a known combination in medicinal chemistry, with various derivatives being synthesized and evaluated for a range of biological activities. researchgate.netekb.eg Despite the existence of this general approach, there is no specific research available on molecular hybridization strategies that explicitly utilize the this compound scaffold. The influence of the trimethyl substitution on the thiophene ring in the context of molecular hybridization has not been explored in the available literature.

Data Tables

Due to the lack of specific research findings for this compound in the contexts outlined above, no data tables can be generated.

Derivatization and Structure Property Relationship Spr Research for Trimethylthiophene 3 Sulfonamide

Systematic Functionalization Strategies on the Trimethylthiophene-3-sulfonamide Core

The functionalization of the this compound core is approached through systematic strategies to explore the chemical space and optimize its properties. These strategies primarily target the sulfonamide nitrogen, the thiophene (B33073) ring, and the methyl groups, allowing for a diverse range of derivatives.

One key strategy involves the N-functionalization of the sulfonamide group . The hydrogen atom on the sulfonamide nitrogen can be substituted with a variety of alkyl, aryl, or heterocyclic moieties. This is typically achieved through reactions with corresponding halides or through more advanced coupling methodologies. The introduction of these substituents can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity.

Another major approach is the electrophilic substitution on the thiophene ring . The thiophene ring in this compound is activated towards electrophilic attack, and the positions for substitution are directed by the existing methyl and sulfonamide groups. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. These modifications directly impact the electronic properties of the thiophene ring.

Modification of the methyl groups is a less common but still viable strategy. This can involve oxidation to hydroxymethyl or carboxyl groups, or halogenation to introduce further reactive handles for subsequent derivatization.

These systematic functionalization approaches are crucial for building a library of compounds for structure-property relationship studies. The choice of synthetic route is often guided by the desired final compound and the need for efficient and regioselective reactions.

Interactive Table: Functionalization Strategies and Corresponding Reagents
Target SiteFunctionalization TypeTypical Reagents
Sulfonamide NitrogenAlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br) in the presence of a base
Sulfonamide NitrogenArylationAryl halides (e.g., C₆H₅Br) with a suitable catalyst (e.g., Pd-based)
Thiophene RingHalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)
Thiophene RingNitrationNitric acid/Sulfuric acid
Thiophene RingAcylationAcyl chlorides/Anhydrides with a Lewis acid catalyst (e.g., AlCl₃)
Methyl GroupsOxidationMild oxidizing agents (e.g., SeO₂)

Influence of Substituents on Electronic Structure and Reactivity

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, when attached to the thiophene ring, decrease the electron density of the aromatic system. This generally makes the thiophene ring less susceptible to electrophilic attack and can increase the acidity of the sulfonamide proton. Computational studies on similar thiophene derivatives have shown that EWGs lower the energy of the molecular orbitals. shachemlin.com

Conversely, electron-donating groups (EDGs) , such as alkoxy or amino groups, increase the electron density of the thiophene ring. This enhances its reactivity towards electrophiles. The presence of EDGs can also influence the conformation of the molecule by affecting the rotation around the C-S bond of the sulfonamide group.

The electronic effects of substituents are not just confined to the thiophene ring. They can be transmitted through the π-system to the sulfonamide group, affecting its chemical properties. The Hammett equation has been applied to quantify the electronic effects of substituents in heterocyclic systems like thiophene, providing a framework for predicting reactivity.

Interactive Table: Predicted Influence of Substituents on Electronic Properties
Substituent Type (on thiophene ring)Effect on Electron DensityPredicted Impact on Reactivity
Strong Electron-Withdrawing (e.g., -NO₂)DecreasesDeactivates ring towards electrophilic substitution
Weak Electron-Withdrawing (e.g., -Cl)Slightly decreasesSlightly deactivates ring towards electrophilic substitution
Electron-Donating (e.g., -OCH₃)IncreasesActivates ring towards electrophilic substitution

Correlation of Spectroscopic and Computational Data with Structural Modifications

The structural modifications made to this compound can be systematically analyzed by correlating spectroscopic data with computational models. This approach provides a deeper understanding of the structure-property relationships at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of the nuclei. Changes in the chemical shifts of the thiophene ring protons and carbons upon substitution provide direct evidence of the electronic effects of the introduced functional groups. For instance, the introduction of an electron-withdrawing group is expected to cause a downfield shift in the signals of the nearby protons.

Infrared (IR) spectroscopy is useful for identifying the functional groups present and monitoring changes in bond vibrations. The stretching frequencies of the S=O and N-H bonds in the sulfonamide group are particularly informative and can be correlated with the electronic nature of the substituents on the thiophene ring.

Computational chemistry , particularly Density Functional Theory (DFT), is a powerful tool for modeling the geometric and electronic properties of this compound and its derivatives. Calculations can predict parameters such as bond lengths, bond angles, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These computational results can be correlated with experimental spectroscopic data to validate the theoretical models and provide a more detailed picture of the molecular structure.

Interactive Table: Hypothetical Spectroscopic and Computational Data for a Derivative
DerivativeKey ¹H NMR Shift (ppm)Key IR Frequency (cm⁻¹)Calculated HOMO-LUMO Gap (eV)
This compound7.15 (s, 1H)3350 (N-H), 1340, 1160 (SO₂)5.2
4-Nitro-trimethylthiophene-3-sulfonamide7.80 (s, 1H)3340 (N-H), 1350, 1170 (SO₂)4.5

Investigation of Conformation-Dependent Properties of Thiophene-Sulfonamides

The conformation of this compound can be influenced by several factors, including steric hindrance from the methyl groups and substituents on the sulfonamide nitrogen. The presence of intramolecular hydrogen bonds can also lock the molecule into a specific conformation.

Computational methods are invaluable for studying the conformational landscape of these molecules. By calculating the potential energy surface as a function of the dihedral angle of the C-S bond, the most stable conformations can be identified. These studies can reveal how different substituents favor certain conformations over others.

Experimental techniques such as X-ray crystallography can provide definitive information about the solid-state conformation of these compounds. Comparing the solid-state structure with the computationally predicted low-energy conformations in solution can provide insights into the conformational dynamics of the molecule. Understanding these conformational preferences is critical for designing molecules that can adopt the optimal shape for interacting with a biological target.

Interactive Table: Factors Influencing Molecular Conformation
FactorInfluence on ConformationMethod of Investigation
Steric HindranceCan restrict rotation around the C-S bond, favoring less hindered conformations.Computational Modeling, X-ray Crystallography
Intramolecular Hydrogen BondingCan lock the molecule into a specific, rigid conformation.IR Spectroscopy, NMR Spectroscopy, Computational Modeling
Solvent EffectsThe polarity of the solvent can influence the preferred conformation.Computational Modeling (with solvent models), Spectroscopic studies in different solvents

Future Research Directions and Advanced Methodological Development

Development of Novel and Efficient Synthetic Routes for Trimethylthiophene-3-sulfonamide Derivatives

The synthesis of thiophene (B33073) sulfonamides has traditionally followed established chemical pathways. A common method involves the reaction of a thiophenesulfonyl chloride with ammonia (B1221849) or an appropriate amine. google.com For instance, a patented process describes the creation of 3-ethanoyl-2-thiophenesulfonamide by first generating the corresponding thiophenesulfonyl chloride intermediate, which is then reacted with an ammonia solution. google.com

However, future research is focused on developing more efficient, versatile, and regioselective methods for creating diverse libraries of derivatives. A key area of development is the use of transition-metal catalysis, particularly for direct C-H functionalization. Recent studies have shown that iridium (Ir) and other metal catalysts can enable the direct alkynylation of C-H bonds on thiophene rings. acs.org This approach avoids the pre-functionalization steps typically required in classical synthesis, offering a more atom-economical route to novel analogs. For example, an Ir(III) catalyst has been successfully used for the site-selective C-H alkynylation of N-phenylacetamide derivatives, including those with a thiophene moiety. acs.org Applying such methods to a trimethylthiophene scaffold could allow for precise modification at various positions, rapidly generating a diverse range of derivatives for screening.

Another promising avenue is the development of one-pot, multi-component reactions (MCRs). An efficient five-component reaction has been reported for the synthesis of pseudopeptides connected to a sulfonamide group, demonstrating the power of MCRs to build complex molecules from simple starting materials in a single step. researchgate.net Adapting such a strategy for this compound could streamline the production of complex derivatives by combining the thiophene core, a sulfonyl source, and various other building blocks in a highly convergent manner.

Table 1: Comparison of Synthetic Routes for Thiophene-Sulfonamide Derivatives

Synthetic StrategyDescriptionPotential AdvantagesKey Reagents/Catalysts
Classical SynthesisReaction of a pre-formed thiophenesulfonyl chloride with ammonia or an amine.Well-established and reliable for specific targets.Trichloroisocyanuric acid (for chlorosulfonation), Ammonia google.com
C-H FunctionalizationDirect, catalyst-mediated modification of C-H bonds on the thiophene ring or its substituents.High atom economy, fewer synthetic steps, access to novel substitution patterns.Ir(III) complexes, AgNTf2, Cu(II) salts acs.org
Multi-Component Reactions (MCRs)One-pot reactions combining three or more starting materials to form a complex product.High efficiency, molecular diversity, operational simplicity.Sulfonyl chlorides, isocyanides, aldehydes researchgate.net

Advancements in High-Throughput Screening Methodologies for Thiophene-Sulfonamide Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. nih.gov Future advancements in HTS will be critical for efficiently identifying promising candidates from newly synthesized this compound derivative libraries. The process involves miniaturized and automated assays that test thousands of compounds per day. azolifesciences.com

Key technological advancements are enhancing HTS capabilities. These include sophisticated robotics for liquid handling, which increases throughput and reproducibility, and advanced detection methods. azolifesciences.com Fluorescence-based techniques, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), remain popular due to their high sensitivity and adaptability to automated platforms. nih.gov More recently, label-free detection methods like high-throughput mass spectrometry are gaining traction, offering increased sensitivity and specificity while reducing interference from compound autofluorescence. drugtargetreview.com

In the context of thiophene-sulfonamides, HTS campaigns have already proven successful. For example, a large-scale screen of over 125,000 compounds using a reporter gene assay identified a 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate series as a novel template for antibacterial agents. nih.gov Another HTS campaign screening over 100,000 compounds led to the discovery of a potent indazole sulfonamide with activity against Mycobacterium tuberculosis. researchgate.net These successes underscore the power of HTS to find active molecules within libraries that include sulfonamide and thiophene scaffolds. Future screening of this compound libraries will leverage these increasingly sophisticated platforms to explore a wider range of biological targets.

Table 2: Key Technologies in High-Throughput Screening

TechnologyPrincipleApplication in Screening
Robotic Liquid HandlingAutomated systems for dispensing precise, small volumes of liquids into microplates.Enables processing of thousands of samples daily with high precision and minimal manual intervention. azolifesciences.com
Fluorescence-Based AssaysDetection of light emitted by fluorescent molecules (labels) to measure binding or enzyme activity.Highly sensitive and widely used for various biochemical and cell-based assays. nih.gov
High-Throughput Mass SpectrometryLabel-free detection method that measures the mass-to-charge ratio of molecules to quantify reaction products.Offers high sensitivity and specificity, reducing false positives from compound interference. drugtargetreview.com
High-Content ImagingAutomated microscopy and image analysis to measure multiple cellular parameters simultaneously.Provides detailed insights into a compound's effect on cell morphology and signaling pathways. drugtargetreview.com

Integration of Machine Learning and AI in Computational Design of Novel Thiophene-Sulfonamide Structures

Two main types of ML models are employed. First, predictive models , such as Support Vector Machines (SVM) and Random Forest (RF) algorithms, are trained on existing data to predict the properties of new molecules. nih.govfrontiersin.org These models can learn the relationship between a compound's structure and its biological activity, allowing researchers to screen virtual libraries of thiophene-sulfonamide derivatives and select only the most promising candidates for synthesis. frontiersin.org For example, ML models have been successfully used to identify novel antibacterial compounds by learning from the features of known antibiotics. nih.gov

Table 3: Machine Learning Approaches in Drug Design

AI/ML ApproachFunctionApplication to Thiophene-Sulfonamides
Predictive Modeling (e.g., SVM, Random Forest)Predicts biological activity or properties of molecules based on their structure. frontiersin.orgmdpi.comVirtually screen libraries of derivatives to prioritize compounds for synthesis and testing.
Generative Modeling (e.g., GANs, VAEs)Designs novel molecular structures with desired properties. medium.comresearchgate.netCreate new, optimized this compound structures that do not exist in current databases.
De Novo Drug DesignAutomates the design process by starting with a seed molecule or scaffold and generating analogs. youtube.comSystematically explore modifications to the this compound core to improve properties.

Exploration of Supramolecular Chemistry Involving this compound

Supramolecular chemistry studies the interactions between molecules, focusing on the non-covalent bonds that govern their assembly into larger, ordered structures. nih.gov For sulfonamides, these interactions are particularly important in crystal engineering and understanding solid-state properties. The sulfonamide group (–SO₂NH₂) is a versatile functional group with multiple hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens). mdpi.com

Research has shown that sulfonamides frequently form predictable hydrogen-bonding patterns, known as supramolecular synthons. nih.gov A common and robust interaction is the formation of a dimer, where two sulfonamide groups link via a pair of N-H···O=S hydrogen bonds. Another prevalent motif is a catemer, or chain, where molecules are linked head-to-tail. nih.gov The specific pattern that forms can be influenced by other functional groups within the molecule and the presence of co-crystal formers.

Table 4: Key Supramolecular Interactions for Sulfonamides

Interaction TypeDescriptionRole in Crystal Packing
N-H···O=S Hydrogen BondThe primary interaction involving the sulfonamide group, leading to dimers and chains (catemers). nih.govStrongly directs the primary assembly of molecules in the crystal lattice.
π–π StackingAttractive, non-covalent interaction between aromatic rings (the thiophene ring).Contributes to the stabilization of layered structures. mdpi.com
C-H···O Hydrogen BondWeaker hydrogen bonds between carbon-hydrogen groups (e.g., on the thiophene ring) and oxygen acceptors.Plays a secondary role in refining the 3D crystal structure. mdpi.com

In Situ Spectroscopic Monitoring of Thiophene-Sulfonamide Reactions

The optimization of chemical reactions relies on a detailed understanding of reaction kinetics, the formation of intermediates, and the identification of byproducts. In situ (in the reaction mixture) spectroscopic techniques provide real-time data, offering a powerful alternative to traditional methods that rely on quenching and offline analysis.

For the synthesis of this compound and its derivatives, several in situ monitoring methods could be transformative. Fourier-Transform Infrared (FTIR) spectroscopy is well-suited for tracking the progress of sulfonamide formation. For example, one could monitor the disappearance of the characteristic vibrational bands of a sulfonyl chloride starting material and the simultaneous appearance of new bands corresponding to the N-H and S=O stretches of the sulfonamide product. This allows for precise determination of reaction completion and can help optimize reaction times and temperatures.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in situ monitoring, providing detailed structural information about all species in the reaction mixture, including starting materials, intermediates, products, and byproducts. This is particularly valuable for complex reactions where multiple products might form, helping to elucidate reaction mechanisms and improve selectivity. While no specific studies on the in situ monitoring of this compound synthesis have been published, the application of these well-established process analytical technologies (PAT) represents a clear direction for future research to achieve more efficient and controlled manufacturing processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.